molecular formula C12H11ClN2O2 B1337172 Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 33331-57-6

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No. B1337172
Key on ui cas rn: 33331-57-6
M. Wt: 250.68 g/mol
InChI Key: HKTABMXYYNWMQH-UHFFFAOYSA-N
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Patent
US03963736

Procedure details

A mixture of 10 g of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate and 50 ml of phosphorus oxychloride was heated at 60°C with stirring for 1 hour. The excess phosphorus oxychloride was removed under reduced pressure and the product was poured into ice-water. The insoluble matter was filtered off, the filtrate was adjusted to pH 8 by the addition of aqueous ammonia under cooling and extracted with ether. The extracts were dried over anhydrous magnesium sulfate. Then 0.5 g of activated carbon was added to the ether extracts for decoloration. The ether extracts were filtered, concentrated to a small volume and cooled. The precipitate was filtered to provide 8.6 g of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate as yellow needles, m.p. 99°-100°C (decomp.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[N:7][C:8]([CH3:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14].P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:2]1[C:11]2[C:6](=[N:7][C:8]([CH3:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=NC2=NC(=CC=C12)C)C(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess phosphorus oxychloride was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the product was poured into ice-water
FILTRATION
Type
FILTRATION
Details
The insoluble matter was filtered off
ADDITION
Type
ADDITION
Details
the filtrate was adjusted to pH 8 by the addition of aqueous ammonia
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
Then 0.5 g of activated carbon was added to the ether
FILTRATION
Type
FILTRATION
Details
The ether extracts were filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a small volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=NC2=NC(=CC=C12)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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